molecular formula C13H9NO3 B8640960 5-Benzoxazolol, 2-(4-hydroxyphenyl)- CAS No. 142629-43-4

5-Benzoxazolol, 2-(4-hydroxyphenyl)-

Cat. No.: B8640960
CAS No.: 142629-43-4
M. Wt: 227.21 g/mol
InChI Key: DPAMLAKLEWYMGF-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-phenyl)-benzooxazol-5-ol is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-benzooxazol-5-ol typically involves the condensation of 4-hydroxyaniline with salicylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(4-Hydroxy-phenyl)-benzooxazol-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-phenyl)-benzooxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-(4-Hydroxy-phenyl)-benzooxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-benzooxazol-5-ol involves its interaction with specific molecular targets. For instance, it can bind to estrogen receptors, modulating their activity and influencing various biological pathways. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Properties

CAS No.

142629-43-4

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol

InChI

InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-14-11-7-10(16)5-6-12(11)17-13/h1-7,15-16H

InChI Key

DPAMLAKLEWYMGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in substantially the same manner as described in Example 1, from 2,5-dimethoxyaniline, and 4-methoxybenzoyl chloride and was obtained as a light yellow solid, m.p. 264-267° C.; MS male 228 (M+H)+.
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